molecular formula C17H20FN3O2S B2540552 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034231-35-9

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2540552
CAS No.: 2034231-35-9
M. Wt: 349.42
InChI Key: SMYMKCVRLVZMSR-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, similar in structure to the chemical of interest, have been evaluated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations revealed that such compounds exhibit significant adsorption behaviors and inhibition efficiencies, indicating potential applications in protecting metals against corrosion (Kaya et al., 2016).

HIV-1 Infection Prevention

Research into methylbenzenesulfonamide derivatives has uncovered their potential as CCR5 antagonists, which could be utilized in targeting preparations for preventing human HIV-1 infection. This application is particularly significant, given the ongoing global efforts to manage and prevent HIV/AIDS (Cheng De-ju, 2015).

Fluorescent Ionophores for Metal Cation Detection

Dual fluorescent fluorophores, incorporating benzenesulfonamide groups, have been developed for transition metal cations detection. These compounds demonstrate a coordinative control over photoinduced electron transfer, highlighting their utility in environmental and biological monitoring of metal ions (Malval et al., 2003).

5-HT₇ Receptor Antagonists

Arylamide and arylsulfonamide derivatives of piperidines and pyrrolidines have been identified as potent 5-HT₇ receptor antagonists, indicating their potential in developing treatments for disorders associated with this receptor, such as depression and anxiety (Zajdel et al., 2012).

COX-2 Inhibitors for Pain and Inflammation

Research into cyclooxygenase-2 (COX-2) inhibitors has led to the identification of fluorine-substituted benzenesulfonamide derivatives as potent and selective inhibitors, with implications for treating pain and inflammatory conditions (Hashimoto et al., 2002).

Properties

IUPAC Name

2-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYMKCVRLVZMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.